

An In-Depth Technical Guide to the Crystal Structure of Zinc Orotate Complexes

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Compound of Interest

Compound Name: Zinc orotate dihydrate

Cat. No.: B13150764

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For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc orotate, a salt of zinc and orotic acid (vitamin B13), is a compound of interest in pharmaceutical and nutritional sciences. Orotic acid is believed to act as a carrier for zinc, potentially enhancing its bioavailability. The precise solid-state structure of such compounds is critical for understanding their stability, solubility, and interaction with biological systems. This technical guide provides a detailed overview of the crystallographic analysis of zinc orotate, with a focus on the available structural data.

While the dihydrate form of zinc orotate is commercially available, a comprehensive single-crystal X-ray diffraction study detailing its crystal structure is not readily available in the peer-reviewed scientific literature. However, a closely related compound, zinc bis[orotate(1-)] octahydrate ([--INVALID-LINK--2.2H₂O](#)), has been synthesized and its crystal structure meticulously determined. This guide will present the detailed analysis of this octahydrate complex as a case study in the structural chemistry of zinc orotate.

Core Data Presentation: Zinc Bis[orotate(1-)] Octahydrate

The following tables summarize the key crystallographic data for zinc bis[orotate(1-)] octahydrate, providing a quantitative foundation for understanding its solid-state architecture.

Table 1: Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	C ₁₀ H ₂₂ N ₄ O ₁₄ Zn
Formula Weight	511.78 g/mol
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	10.884(2) Å
b	12.896(1) Å
c	6.954(1) Å
α	90°
β	98.27(1)°
γ	90°
Volume	965.7(2) Å ³
Z (Formula units per cell)	2
Density (calculated)	1.760 Mg/m ³
Absorption Coefficient	1.455 mm ⁻¹
F(000)	528

Table 2: Selected Bond Lengths and Angles

Bond	Length (Å)	Angle	Degrees (°)
Zn-O(1W)	2.083(2)	O(1W)-Zn-O(2W)	90.4(1)
Zn-O(2W)	2.091(2)	O(1W)-Zn-O(3W)	89.6(1)
Zn-O(3W)	2.102(2)	O(2W)-Zn-O(3W)	178.8(1)
O(1)-C(5)	1.253(3)	N(1)-C(2)-N(3)	115.8(2)
O(2)-C(5)	1.251(3)	C(2)-N(3)-C(4)	121.5(2)
N(1)-C(2)	1.378(3)	N(3)-C(4)-C(5)	117.2(2)
N(1)-C(6)	1.361(3)	C(4)-C(5)-C(6)	118.4(2)
N(3)-C(2)	1.374(3)	C(5)-C(6)-N(1)	121.3(2)
N(3)-C(4)	1.385(3)	C(6)-N(1)-C(2)	125.8(2)

Experimental Protocols

The methodologies employed in the synthesis and structural determination of zinc bis[orotate(1-)] octahydrate are detailed below, providing a reproducible framework for researchers.

Synthesis of Zinc Bis[orotate(1-)] Octahydrate Crystals

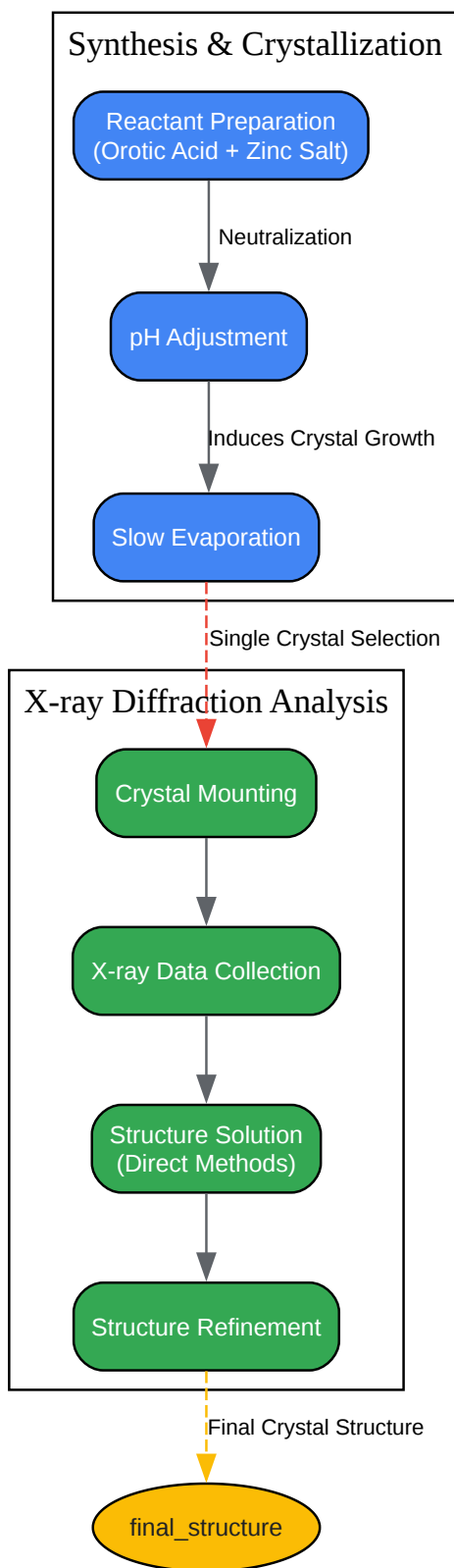
- **Reactant Preparation:** A solution of orotic acid is prepared in deionized water.
- **pH Adjustment:** The pH of the orotic acid solution is adjusted to approximately 7.0 by the addition of a stoichiometric amount of zinc carbonate or zinc hydroxide. This neutralization reaction facilitates the formation of the zinc orotate salt.
- **Crystallization:** The resulting solution is filtered to remove any undissolved solids. The clear filtrate is then allowed to stand undisturbed at room temperature. Slow evaporation of the solvent over a period of several days to weeks yields single crystals suitable for X-ray diffraction analysis.

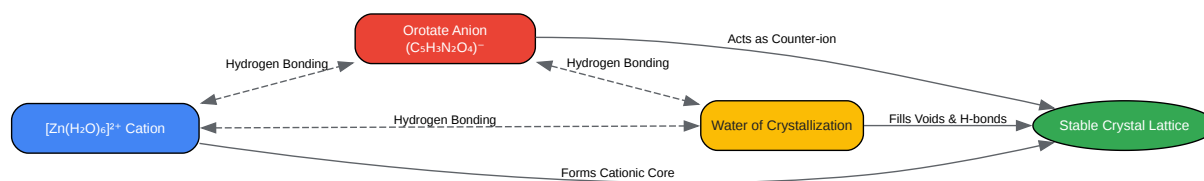
X-ray Crystallography

- **Crystal Mounting:** A suitable single crystal of zinc bis[orotate(1-)] octahydrate is selected and mounted on a goniometer head.
- **Data Collection:** X-ray intensity data is collected at a controlled temperature (typically 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α radiation, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated through a range of angles.
- **Structure Solution and Refinement:** The collected diffraction data is processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in a difference Fourier map and refined isotropically.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of a metal-organic compound like zinc orotate.





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